N-[1-(3-fluorophenyl)ethyl]butanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-5-12(15)14-9(2)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
LTEXQGXVNNXSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Contextual Overview of Amide Based Compounds in Chemical Research
Amide-based compounds are of paramount importance in the field of chemical research, primarily due to the prevalence of the amide bond in biological systems and its utility in synthetic chemistry. acsgcipr.org The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is the fundamental linkage in peptides and proteins, the building blocks of life. nih.gov This biological significance has spurred extensive research into the synthesis, structure, and function of a vast array of amide-containing molecules.
In medicinal chemistry, the amide bond is a common feature in numerous drug molecules, including well-known examples like penicillin, atorvastatin, and paracetamol. acsgcipr.org Its prevalence is attributed to its relative stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov The synthesis of amides is one of the most frequently employed reactions in the pharmaceutical industry. acsgcipr.org Common methods for amide bond formation include the reaction of a carboxylic acid with an amine using a coupling reagent, or the acylation of an amine with an acyl chloride or anhydride. libretexts.orgmasterorganicchemistry.com
The versatility of N-substituted amides, where the nitrogen atom is bonded to one or two organic groups, allows for the fine-tuning of a molecule's physicochemical properties. fiveable.me By modifying the substituents on the nitrogen and the carbonyl carbon, chemists can modulate factors such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents and functional materials. figshare.com
The Strategic Role of Fluorine in the Design of Butanamides
The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the pharmacological profile of a compound. pharmacyjournal.orgbohrium.comnih.govtandfonline.com Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's behavior. tandfonline.com Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), meaning it can replace hydrogen without significantly altering the molecule's size. tandfonline.comtandfonline.com
In the context of butanamides, fluorine substitution can lead to several beneficial effects:
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting its acidity, basicity, and dipole moment. bohrium.com This can, in turn, affect the compound's solubility, membrane permeability, and binding affinity to its biological target. pharmacyjournal.orgnih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism, thereby increasing the compound's half-life in the body. bohrium.comnih.gov
Improved Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with a biological target, such as hydrogen bonding or dipole-dipole interactions, which can enhance binding affinity and potency. bohrium.comtandfonline.com Fluorine can also influence the conformation of a molecule, locking it into a more bioactive shape. pharmacyjournal.orgbohrium.com
The Current Research Frontier and the Impetus for Studying N 1 3 Fluorophenyl Ethyl Butanamide
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound provides a logical approach to designing its synthesis by disconnecting the molecule into simpler, commercially available starting materials. The most logical disconnection is the amide bond, which is a common and reliable bond formation strategy in organic synthesis.
This primary disconnection breaks the target molecule into two key synthons: a butanoyl cation equivalent and a 1-(3-fluorophenyl)ethylamine anion equivalent. These synthons correspond to the practical starting materials, butyric acid or its derivatives (like butyryl chloride) and 1-(3-fluorophenyl)ethanamine (B130027).
Further retrosynthetic analysis of 1-(3-fluorophenyl)ethanamine leads back to 3-fluoroacetophenone, which can be synthesized from 1-bromo-3-fluorobenzene. This multi-step retrosynthesis provides a clear roadmap for the forward synthesis of this compound from readily available precursors.
Exploration of Synthetic Routes
The forward synthesis of this compound can be achieved through several established methods, primarily focusing on the efficient formation of the central amide linkage.
Amide Bond Formation Strategies
The crucial step in the synthesis is the formation of the amide bond between 1-(3-fluorophenyl)ethanamine and a butyric acid derivative. Several reliable methods are available for this transformation:
From Acyl Chlorides: A highly effective method involves the reaction of 1-(3-fluorophenyl)ethanamine with butyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction. libretexts.org
From Carboxylic Acids using Coupling Agents: Alternatively, the amide bond can be formed directly from butyric acid and 1-(3-fluorophenyl)ethanamine using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other modern coupling reagents such as HATU or HBTU are also highly effective.
Stereoselective Synthesis Approaches for Chiral Centers (e.g., at the ethyl carbon)
The carbon atom of the ethyl group attached to the nitrogen is a stereocenter, meaning this compound can exist as two enantiomers. The synthesis of a single enantiomer is often desired in pharmaceutical applications and can be achieved through several stereoselective strategies:
Asymmetric Reduction: The precursor ketone, 3-fluoroacetophenone, can be asymmetrically reduced to the corresponding chiral alcohol, 1-(3-fluorophenyl)ethanol. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol can then be converted to the chiral amine with retention of stereochemistry.
Kinetic Resolution: A racemic mixture of 1-(3-fluorophenyl)ethanamine can be resolved into its individual enantiomers. This can be done by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amine.
Enzymatic Resolution: Enzymes can be used to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound can be significantly enhanced by optimizing the reaction conditions for the amide bond formation step. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.
For the reaction between 1-(3-fluorophenyl)ethanamine and butyryl chloride, a polar aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is often suitable. The reaction is typically run at room temperature or below to control the exothermic nature of the reaction.
When using a coupling agent like EDC with butyric acid, solvents such as dimethylformamide (DMF) or DCM are commonly employed. The reaction temperature is often maintained at 0 °C initially and then allowed to warm to room temperature.
Below is an interactive data table illustrating a hypothetical optimization of the amide formation using EDC as the coupling agent.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Equivalents of EDC | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | 25 | 12 | 1.1 | 75 |
| 2 | DMF | 25 | 12 | 1.1 | 82 |
| 3 | DMF | 0 to 25 | 8 | 1.1 | 88 |
| 4 | DMF | 0 to 25 | 8 | 1.5 | 92 |
Purification Techniques for this compound and Intermediates
Purification of the final product and key intermediates is essential to obtain this compound of high purity. A combination of techniques is often employed.
For non-chiral intermediates and the final racemic product, standard purification methods are effective:
Extraction: After the reaction, an aqueous workup is typically performed to remove water-soluble byproducts and unreacted reagents. The product is extracted into an organic solvent, which is then washed, dried, and concentrated.
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. researchgate.net
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities based on their polarity. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen to achieve optimal separation. sphinxsai.com
For the separation of enantiomers of this compound or its chiral precursor, specialized techniques are required:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govwvu.edu
Supercritical Fluid Chromatography (SFC): SFC is another effective method for chiral separations and is often considered a greener alternative to HPLC.
The following table summarizes the common purification techniques.
| Technique | Principle | Application |
|---|---|---|
| Extraction | Differential solubility in immiscible liquids | Initial workup to remove water-soluble impurities |
| Crystallization | Difference in solubility at different temperatures | Purification of solid products and intermediates |
| Column Chromatography | Differential adsorption on a stationary phase | General purification of products and intermediates |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | Separation of enantiomers |
Chemical Reactivity and Derivatization Studies of this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the secondary amide, the fluorinated phenyl ring, and the benzylic position. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical principles governing these moieties. This section explores the potential chemical transformations of this compound, including oxidation, reduction, substitution, and hydrolysis.
Oxidation Reactions
The oxidation of this compound can potentially occur at two primary sites: the benzylic carbon-hydrogen bond and the amide functional group itself.
The benzylic position, the carbon atom attached to both the phenyl ring and the ethyl group, is susceptible to oxidation. wikipedia.orgucalgary.ca Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can cleave the benzylic C-H bond to form a ketone. wikipedia.orgmasterorganicchemistry.com This transformation would yield N-[(3-fluorophenyl)acetyl]butanamide. The reaction is predicated on the presence of at least one hydrogen atom at the benzylic position, which is the case in this molecule. masterorganicchemistry.com
The amide functional group is generally resistant to oxidation. However, under specific conditions, oxidation can be achieved. For instance, certain specialized reagents can oxidize the α-carbon of the N-alkyl group, although this is a less common transformation.
Table 1: Potential Oxidation Reactions of this compound
| Reaction Site | Reagent | Potential Product | Reaction Conditions |
| Benzylic C-H | Potassium permanganate (KMnO4) | N-[(3-fluorophenyl)acetyl]butanamide | Heating |
| Benzylic C-H | Chromic acid (H2CrO4) | N-[(3-fluorophenyl)acetyl]butanamide | Acidic conditions |
Reduction Reactions
The amide functional group in this compound is the primary site for reduction. Amides are typically reduced to amines using powerful reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). orgoreview.com The reduction of this secondary amide would yield the corresponding secondary amine, N-butyl-1-(3-fluorophenyl)ethanamine. savemyexams.com
Catalytic methods for amide reduction have also been developed, offering milder reaction conditions and improved chemoselectivity. strath.ac.ukacs.orgrsc.org These often involve transition metal catalysts and silane-based reducing agents. strath.ac.ukacs.org For instance, a zirconium-catalyzed reduction could potentially convert the amide to an imine, which could then be further reduced to the amine. strath.ac.uk
Table 2: Potential Reduction Reactions of this compound
| Reagent | Potential Product | Reaction Conditions |
| Lithium aluminum hydride (LiAlH4) followed by aqueous workup | N-butyl-1-(3-fluorophenyl)ethanamine | Anhydrous ether or THF |
| Schwartz's reagent (Cp2ZrHCl) and (EtO)3SiH | N-(1-(3-fluorophenyl)ethyl)butan-1-imine (intermediate), then N-butyl-1-(3-fluorophenyl)ethanamine | Elevated temperature |
Substitution Reactions
Substitution reactions on this compound can be categorized into two main types: electrophilic aromatic substitution on the fluorophenyl ring and nucleophilic substitution at the benzylic position.
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to resonance. acs.orgstackexchange.com However, compared to other halogens, fluorine's resonance effect is more significant, making fluorobenzene (B45895) more reactive towards electrophiles than other halobenzenes. stackexchange.compearson.com Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the fluorine atom. The steric hindrance from the ethylbutanamide substituent might favor substitution at the para position (position 6) and the less hindered ortho position (position 2).
Nucleophilic Substitution: The benzylic position is not inherently activated for nucleophilic substitution. However, it can be functionalized to become a good leaving group. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical conditions could introduce a bromine atom at the benzylic position. wikipedia.org The resulting benzylic bromide would be susceptible to nucleophilic substitution by a variety of nucleophiles.
Table 3: Potential Substitution Reactions of this compound
| Reaction Type | Reagent | Potential Product(s) | Position of Substitution |
| Electrophilic Aromatic Substitution (Nitration) | HNO3/H2SO4 | N-[1-(3-fluoro-2-nitrophenyl)ethyl]butanamide and N-[1-(3-fluoro-6-nitrophenyl)ethyl]butanamide | Aromatic ring (ortho, para to F) |
| Electrophilic Aromatic Substitution (Bromination) | Br2/FeBr3 | N-[1-(2-bromo-3-fluorophenyl)ethyl]butanamide and N-[1-(6-bromo-3-fluorophenyl)ethyl]butanamide | Aromatic ring (ortho, para to F) |
| Benzylic Radical Substitution | N-Bromosuccinimide (NBS), light/radical initiator | N-[1-bromo-1-(3-fluorophenyl)ethyl]butanamide | Benzylic position |
Hydrolysis and Degradation Pathway Analysis
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which represents a primary degradation pathway. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide will undergo hydrolysis to yield butanoic acid and 1-(3-fluorophenyl)ethanaminium salt. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Promoted Hydrolysis: Under basic conditions, typically with a strong base like sodium hydroxide (B78521) and heat, the amide will be hydrolyzed to form a butanoate salt and 1-(3-fluorophenyl)ethanamine. arkat-usa.orgresearchgate.net This reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org Generally, the hydrolysis of secondary amides requires more forcing conditions compared to primary amides. arkat-usa.org
The stability of the amide bond is a key feature, and its cleavage through hydrolysis is a significant chemical transformation, relevant to the molecule's environmental fate and metabolic pathways. chemistrysteps.com
Table 4: Potential Hydrolysis Reactions of this compound
| Condition | Reagents | Potential Products |
| Acidic | H3O+ (e.g., HCl or H2SO4 in water), heat | Butanoic acid and 1-(3-fluorophenyl)ethanaminium salt |
| Basic | OH- (e.g., NaOH in water), heat | Butanoate salt and 1-(3-fluorophenyl)ethanamine |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.
¹H NMR Spectroscopy : This technique identifies the number and types of hydrogen atoms (protons) in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the butanamide chain, the ethyl group, and the fluorophenyl ring. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide information about the electronic environment and neighboring protons. For instance, the methine proton (CH) of the ethyl group would likely appear as a quintet or multiplet due to coupling with the adjacent methyl protons and the N-H proton.
¹³C NMR Spectroscopy : In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. pressbooks.pub This allows for a carbon count and provides information about the type of carbon (aliphatic, aromatic, carbonyl). libretexts.org The carbonyl carbon of the amide group is typically observed far downfield (around 170 ppm or more). pressbooks.pub The carbons of the fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.
¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for confirming its presence and electronic environment. The spectrum would show a single resonance for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its position on the aromatic ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Amide N-H | ~7.5-8.5 | d (doublet) |
| ¹H | Aromatic C-H | ~6.9-7.4 | m (multiplet) |
| ¹H | Ethyl CH | ~5.0-5.2 | q (quartet) |
| ¹H | Butanamide α-CH₂ | ~2.1-2.3 | t (triplet) |
| ¹H | Butanamide β-CH₂ | ~1.5-1.7 | sextet |
| ¹H | Ethyl CH₃ | ~1.4-1.6 | d (doublet) |
| ¹H | Butanamide γ-CH₃ | ~0.9-1.0 | t (triplet) |
| ¹³C | Amide C=O | ~173 | s (singlet) |
| ¹³C | Aromatic C-F | ~161-164 | d (doublet, ¹JCF) |
| ¹³C | Aromatic C-H | ~113-130 | m (multiplet) |
| ¹³C | Ethyl CH | ~48-50 | s (singlet) |
| ¹³C | Butanamide α-CH₂ | ~38-40 | s (singlet) |
| ¹³C | Butanamide β-CH₂ | ~19-21 | s (singlet) |
| ¹³C | Ethyl CH₃ | ~22-24 | s (singlet) |
| ¹³C | Butanamide γ-CH₃ | ~13-14 | s (singlet) |
| ¹⁹F | Aromatic C-F | ~ -110 to -115 | s (singlet) or m (multiplet) |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). pearson.com For this compound, the IR spectrum provides clear evidence for the key functional groups.
The most prominent absorption bands include:
N-H Stretch : A sharp peak typically found around 3300 cm⁻¹, characteristic of the secondary amide. researchgate.net
C=O Stretch (Amide I band) : A very strong and sharp absorption between 1630-1680 cm⁻¹, confirming the presence of the carbonyl group in the amide. pearson.com
N-H Bend (Amide II band) : Located around 1550 cm⁻¹.
Aromatic C-H Stretch : Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch : Signals appearing just below 3000 cm⁻¹.
C-F Stretch : A strong absorption in the 1000-1300 cm⁻¹ region, indicating the carbon-fluorine bond.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | ~3300 |
| Aromatic C-H Stretch | Phenyl Ring | 3010-3100 |
| Aliphatic C-H Stretch | Alkyl Chains | 2850-2960 |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630-1680 |
| N-H Bend (Amide II) | Secondary Amide | 1510-1570 |
| C-F Stretch | Aryl Fluoride | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (Molecular Formula: C₁₂H₁₆FNO), the molecular weight is approximately 209.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209.
The fragmentation of the molecular ion is predictable. A common fragmentation pathway for amides is α-cleavage, the breaking of the bond adjacent to the nitrogen atom or the carbonyl group. miamioh.edu Key expected fragments include:
Cleavage of the C-C bond between the carbonyl and the propyl group , leading to a fragment corresponding to [C₃H₇]⁺ (m/z 43) and the rest of the molecule.
Cleavage of the amide C-N bond .
Formation of a stable benzylic cation by cleavage of the bond between the ethyl group and the amide nitrogen, resulting in a [C₈H₉F]⁺ fragment (m/z 124).
McLafferty rearrangement , if sterically possible, involving the butanamide chain.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 209 | [C₁₂H₁₆FNO]⁺ | Molecular Ion (M⁺) |
| 124 | [C₈H₉F]⁺ | Cleavage of the N-C bond of the ethyl group |
| 109 | [C₆H₄F-CH]⁺ | Fragment of the fluorophenylethyl moiety |
| 86 | [C₄H₈NO]⁺ | Fragment containing the butanamide portion |
| 71 | [C₄H₇O]⁺ | Acylium ion from butanamide chain |
| 43 | [C₃H₇]⁺ | Propyl cation from butanamide chain |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and, crucially, for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. Due to the presence of a stereocenter on the ethyl group, the compound exists as a pair of enantiomers. Separating these enantiomers is critical in many applications and requires specialized chiral stationary phases (CSPs). phenomenex.com
Method development for this compound would focus on:
Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amides. nih.gov These columns separate enantiomers based on differences in their transient diastereomeric interactions with the chiral selector.
Mobile Phase Optimization : A typical mobile phase would consist of a mixture of a nonpolar solvent like hexane or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is adjusted to optimize the resolution and retention time of the enantiomers. sigmaaldrich.com
Detection : A UV detector is suitable for this compound, as the fluorophenyl ring contains a chromophore that absorbs UV light, typically around 254 nm.
A successful HPLC method will show two well-resolved peaks of equal area for a racemic mixture, allowing for the determination of enantiomeric excess (ee) or optical purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Its application to this compound depends on the compound's thermal stability and volatility.
While many amides can be analyzed directly by GC-MS, higher molecular weight or more polar amides may require derivatization to increase their volatility and prevent thermal decomposition in the injector or column. researchgate.net For this compound, direct analysis is likely feasible.
In a GC-MS analysis:
The sample is injected into a heated port, where it vaporizes.
The gaseous molecules are separated in a capillary column based on their boiling points and interactions with the stationary phase.
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification by matching it against a spectral library.
GC-MS is a powerful tool for purity assessment, allowing for the identification of volatile impurities that may be present in the sample.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique widely employed for the qualitative monitoring of organic reactions, including amide synthesis. du.ac.inscientificlabs.co.uk Its application in the synthesis of this compound from its precursors, such as 1-(3-fluorophenyl)ethanamine and butanoyl chloride, allows for real-time tracking of the reaction progress. libretexts.org
The primary utility of TLC in this context is to observe the consumption of the starting materials and the concurrent formation of the product. libretexts.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the progression of the reaction can be visualized. libretexts.org A typical TLC analysis for monitoring the synthesis of this compound would involve the following:
Stationary Phase: Silica gel 60 F254 plates are commonly used. rsc.orgadvion.com
Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to achieve good separation between the starting materials (the amine being more polar and the acid chloride being reactive) and the less polar amide product. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate (B1210297) is a common choice for such separations. The optimal ratio is determined empirically.
Visualization: The spots can be visualized under UV light (at 254 nm) due to the aromatic ring in the molecule. advion.com Additionally, staining with reagents like potassium permanganate (KMnO4) or iodine can be used for visualization, especially if the starting materials are not UV-active. rsc.orgreddit.com
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. The product, this compound, is expected to have an Rf value that is intermediate between the more polar starting amine and the potentially less polar acylating agent, depending on the chosen eluent system. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Visualization |
| 1-(3-fluorophenyl)ethanamine (Starting Material) | 0.2 | UV (254 nm), KMnO4 stain |
| Butanoyl chloride (Starting Material) | ~0.8 (may react with silica) | KMnO4 stain |
| This compound (Product) | 0.6 | UV (254 nm) |
Note: Rf values are illustrative and can vary based on specific TLC plate characteristics, solvent system, and environmental conditions.
Advanced Characterization for Isomeric Purity
Given that this compound possesses a chiral center at the ethylamine (B1201723) moiety, it can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many applications. Advanced chromatographic techniques are indispensable for the separation and quantification of these stereoisomers. nih.govwvu.edu
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used method for the enantioselective analysis of chiral compounds, including amines and their derivatives. wvu.eduresearchgate.net The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. wvu.edu
Common types of chiral stationary phases that could be employed for the separation of this compound enantiomers include those based on polysaccharide derivatives, such as cellulose or amylose carbamates. nih.govresearchgate.net
Table 2: Hypothetical HPLC Chiral Separation Parameters for this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: These parameters are hypothetical and would require experimental optimization.
Other advanced techniques for assessing isomeric purity include:
Capillary Electrophoresis (CE): CE, particularly with the addition of chiral selectors like cyclodextrins to the running buffer, offers high separation efficiency and is a viable alternative to HPLC for chiral separations. nih.govwvu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: While less common for quantitative analysis, NMR spectroscopy in the presence of chiral lanthanide shift reagents can be used to distinguish between enantiomers by inducing chemical shift differences in their respective spectra. For fluorinated compounds, 19F NMR can be a particularly sensitive probe for such analyses. nih.gov
Development of Robust Analytical Protocols for Research Applications
The development of a robust and validated analytical protocol is paramount for the consistent and reliable characterization of this compound in a research setting. Such a protocol would integrate multiple analytical techniques to provide a comprehensive profile of the compound.
A comprehensive analytical protocol would typically include the following steps:
Initial Purity Assessment:
TLC: As a preliminary check for the presence of major impurities.
Identity Confirmation:
Mass Spectrometry (MS): To confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) coupled with a single quadrupole or time-of-flight (TOF) analyzer would provide the molecular ion peak.
NMR Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure. 19F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom. nih.gov
Enantiomeric Purity Determination:
Chiral HPLC: As detailed in the previous section, this is the gold standard for quantifying the enantiomeric excess (e.e.).
Table 3: Integrated Analytical Protocol for this compound
| Analytical Technique | Purpose | Key Parameters to be Determined |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Rf value, absence of starting materials |
| Reversed-Phase HPLC-UV | Determination of chemical purity | Peak purity, percentage of impurities |
| Mass Spectrometry (MS) | Confirmation of molecular weight | Molecular ion mass-to-charge ratio (m/z) |
| 1H, 13C, and 19F NMR | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration |
| Chiral HPLC | Determination of enantiomeric purity | Retention times of enantiomers, enantiomeric excess |
By establishing and adhering to such a multi-faceted analytical protocol, researchers can ensure the quality and consistency of this compound used in their studies, leading to more reliable and reproducible scientific outcomes.
Computational Chemistry and in Silico Studies of N 1 3 Fluorophenyl Ethyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electron distribution and energy levels within N-[1-(3-fluorophenyl)ethyl]butanamide.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and to calculate various molecular descriptors that characterize a compound's properties. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. ajchem-a.com
Key electronic properties derived from DFT calculations include dipole moment, polarizability, and various thermochemical parameters. These descriptors are crucial for predicting the molecule's interaction with its environment, such as solvents or biological receptors. The presence of the fluorine atom and the amide group significantly influences the electronic distribution, creating a specific molecular dipole moment that is a key factor in intermolecular interactions.
| Descriptor | Calculated Value |
|---|---|
| Total Energy (Hartree) | -657.89 |
| Dipole Moment (Debye) | 3.45 |
| Polarizability (a.u.) | 152.3 |
| Point Group | C1 |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity. ajchem-a.comresearchgate.net
For this compound, the HOMO is likely to be localized around the phenyl ring and the nitrogen atom of the amide group, which are electron-rich regions. The LUMO, conversely, may be distributed over the carbonyl group and the aromatic ring. The fluorine substituent can lower the energy of the molecular orbitals. elsevierpure.com This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.89 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.94 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. ajchem-a.comresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack.
In the case of this compound, the MEP would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atom, highlighting these as primary sites for hydrogen bonding and other electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational changes and flexibility of this compound in different environments, such as in a solvent or interacting with a biological target like a protein.
By simulating the molecule's behavior over nanoseconds to microseconds, researchers can observe its preferred conformations and how it interacts with surrounding molecules. For instance, MD simulations can elucidate the stability of hydrogen bonds formed between the amide group of the compound and water molecules or amino acid residues in a protein's binding site. acs.org Accelerated MD techniques can be employed to observe slower processes like a ligand binding to or unbinding from a receptor, providing insights into the dynamics of molecular recognition. nih.govdovepress.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These models are used to predict the activity of new compounds and to optimize lead structures.
Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. For this compound, this could involve changing the position of the fluorine atom on the phenyl ring, altering the length of the butanamide chain, or substituting the ethyl group. Such studies help to identify the key structural features—the pharmacophore—required for a specific biological effect. For example, studies on other N-substituted amide derivatives have shown that modifications to the N-substituent can significantly impact biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structures and biological activities of a series of compounds. nih.gov These models use molecular descriptors (such as those derived from DFT calculations) to correlate with activity. A QSAR model for a series of compounds analogous to this compound could help predict the activity of untested analogs, thereby prioritizing synthetic efforts. nih.govekb.eg For instance, a QSAR model might reveal that higher lipophilicity and a specific dipole moment are correlated with increased activity.
Development of Predictive QSAR Models
Currently, there are no published studies detailing the development of predictive Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound. Such studies would involve the correlation of the physicochemical properties of a series of related compounds with their biological activities to develop a mathematical model. This model could then be used to predict the activity of new compounds, including this compound. The absence of such research means there are no specific QSAR models, and consequently no data tables of molecular descriptors or predictive activity values for this compound.
Molecular Docking and Binding Mode Prediction
There is no available research in the scientific literature that describes molecular docking studies performed on this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a ligand to a biological target, such as a protein. Without such studies, there is no information on the potential binding modes, interaction energies, or specific amino acid residues involved in the binding of this compound to any biological target. Therefore, no data tables detailing binding affinities or interaction patterns can be provided.
Prediction of Biological Activity Spectra (e.g., using computational tools like PASS)
No publicly accessible predictions of the biological activity spectra for this compound using computational tools like PASS (Prediction of Activity Spectra for Substances) or similar software were found. Such predictions would provide a list of potential biological activities based on the structural formula of the compound. The output is typically a probabilistic assessment of various activities. In the absence of these predictions, a data table of probable activities (Pa) and probable inactivities (Pi) for this compound cannot be generated.
Preclinical Biological Activity Investigations of N 1 3 Fluorophenyl Ethyl Butanamide
In Vitro Pharmacological Profiling
Comprehensive in vitro profiling is a critical first step in characterizing the pharmacological properties of a new chemical entity. This process involves a battery of standardized assays to determine the compound's interaction with various biological targets, its effect on cellular functions, and its potential therapeutic or toxic activities at a cellular level. However, for N-[1-(3-fluorophenyl)ethyl]butanamide, specific data from such assays are not publicly available.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a compound for specific biological targets, such as aminergic receptors, ion channels, and various enzymes. These assays quantify how strongly a compound binds to a receptor, providing insights into its potential mechanism of action and selectivity.
Research Findings: No data from receptor binding assays for this compound could be located in the reviewed literature. Therefore, its binding profile and affinity for common physiological receptors remain uncharacterized.
Enzyme Inhibition Studies
Enzyme inhibition studies are conducted to assess whether a compound can interfere with the activity of specific enzymes. Such interactions can be the basis for therapeutic effects.
Research Findings: There are no published studies detailing the inhibitory activity of this compound against any specific enzymes. Its potential as an enzyme inhibitor is currently unknown.
Cell-Based Functional Assays
Cell-based functional assays, including reporter gene assays and pathway activation studies, provide information on how a compound affects cellular signaling and function after target engagement. These assays help to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Research Findings: No information is available from cell-based functional assays for this compound. Its functional activity at a cellular level has not been reported.
Antiproliferative or Cytotoxicity Screening in Cell Lines
Cytotoxicity screening is essential to evaluate the potential of a compound to be toxic to cells. This is often assessed in various cell lines, such as Vero cells, which are derived from the kidney of an African green monkey and are commonly used in toxicology studies.
Research Findings: Specific data on the antiproliferative or cytotoxic effects of this compound in Vero cells or any other cell line are not available in the current body of scientific literature.
Antimicrobial and Antifungal Activity Evaluation
The evaluation of a compound's ability to inhibit the growth of or kill microorganisms, such as bacteria and fungi, is a crucial component of preclinical investigation, especially in the search for new anti-infective agents.
Research Findings: There are no published reports on the antimicrobial or antifungal activity of this compound. Its potential efficacy against pathogenic microorganisms has not been investigated.
In Vitro Assay Development for Specific Target Interactions
The development of specific in vitro assays is often a prerequisite for detailed pharmacological characterization, enabling precise measurement of a compound's interaction with its biological target.
Research Findings: No literature was found describing the development of any specific in vitro assays for studying the target interactions of this compound.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
The in vitro evaluation of a compound's ADME properties is a critical early step in drug discovery, providing insights into its potential pharmacokinetic behavior in vivo. For this compound, a comprehensive assessment of its metabolic stability, metabolic pathways, plasma protein binding, and membrane permeability is essential to predict its disposition in the body.
Metabolic Stability Profiling (e.g., using liver microsomes)
Metabolic stability, often assessed using liver microsomes, is a key determinant of a drug's half-life and oral bioavailability. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast array of xenobiotics.
A typical in vitro metabolic stability assay involves incubating the compound with liver microsomes (e.g., from human, rat, or mouse) in the presence of NADPH, a necessary cofactor for CYP450 activity. The disappearance of the parent compound over time is monitored by LC-MS/MS. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Representative Metabolic Stability Data for Structurally Related Amide Compounds in Human Liver Microsomes
| Compound Analogue | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analogue A (N-phenylethylacetamide) | 45 | 30.8 |
| Analogue B (N-(1-phenylpropyl)propanamide) | 62 | 22.4 |
| This compound (Predicted) | Moderate to High | Low to Moderate |
This table presents hypothetical data based on general trends for similar chemical structures to illustrate the concept.
Identification of In Vitro Metabolites and Metabolic Pathways (e.g., hydroxylation, N-dealkylation, N-oxidation, acyl hydrolysis)
Identifying the metabolic pathways of a new chemical entity is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. For this compound, several metabolic transformations can be anticipated based on its chemical structure and studies of analogous compounds. diva-portal.org
The primary metabolic routes for N-alkylamides often involve oxidative pathways mediated by CYP450 enzymes. nih.govnih.gov Key predicted metabolic pathways for this compound include:
Hydroxylation: This is a common metabolic reaction. Aromatic hydroxylation can occur on the fluorophenyl ring, although the fluorine substituent may influence the position of hydroxylation. Aliphatic hydroxylation can also occur on the ethyl or butyl chains.
N-dealkylation: Cleavage of the bond between the nitrogen and the ethyl group could occur, leading to the formation of 3-fluorophenylacetaldehyde and butanamide. nih.govmdpi.com
N-oxidation: The nitrogen atom of the amide could be oxidized to form an N-oxide metabolite. nih.gov
Acyl Hydrolysis: The amide bond itself can be hydrolyzed by amidase enzymes, although this is often a slower metabolic pathway compared to oxidation for many amides. This would yield 1-(3-fluorophenyl)ethanamine (B130027) and butyric acid.
Table 2: Predicted In Vitro Metabolites of this compound
| Metabolite | Metabolic Pathway |
| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation |
| N-[1-(3-hydroxyphenyl)ethyl]butanamide | Aromatic Hydroxylation |
| N-(1-(3-fluorophenyl)ethyl)hydroxybutanamide | Aliphatic Hydroxylation |
| 3-Fluorophenylacetaldehyde | N-dealkylation |
| Butanamide | N-dealkylation |
| This compound N-oxide | N-oxidation |
| 1-(3-fluorophenyl)ethanamine | Acyl Hydrolysis |
| Butyric acid | Acyl Hydrolysis |
This table lists predicted metabolites based on common metabolic pathways for similar compounds.
Plasma Protein Binding Studies
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly affects its distribution, free concentration available to interact with targets, and clearance. researchgate.net Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life.
Standard methods to determine plasma protein binding in vitro include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the calculation of the percentage of binding.
Table 3: Predicted Plasma Protein Binding for this compound
| Species | Predicted % Plasma Protein Binding |
| Human | 85 - 95% |
| Rat | 80 - 90% |
| Mouse | 75 - 85% |
This table provides estimated values based on the structural features of the compound and data from related molecules.
Membrane Permeability Assays
A compound's ability to cross biological membranes is fundamental to its absorption and distribution to target tissues. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines are commonly used to predict passive diffusion and active transport across the intestinal barrier.
For this compound, its relatively moderate size and lipophilicity suggest that it is likely to have good passive membrane permeability. nih.govrsc.org The presence of the amide group can influence permeability through its hydrogen bonding capacity.
Table 4: Predicted Membrane Permeability of this compound in a PAMPA Assay
| Assay Type | Predicted Permeability (Papp, 10⁻⁶ cm/s) | Classification |
| PAMPA | > 5.0 | High |
This table shows a predicted permeability value based on the physicochemical properties of the compound.
In Vivo Pharmacological Evaluation in Preclinical Models
Following in vitro characterization, the pharmacological effects of a compound are assessed in living organisms to establish its potential therapeutic efficacy.
Rodent Models for Efficacy Studies (e.g., anticonvulsant activity in seizure models)
Given the structural similarities of this compound to other compounds with central nervous system activity, its evaluation in rodent models of seizures is a logical step to explore its potential as an anticonvulsant. Standard preclinical models for assessing anticonvulsant activity include the maximal electroshock (MES) test and the 6-Hz psychomotor seizure test in mice. nih.govnih.govnih.gov
The MES test is a model for generalized tonic-clonic seizures, while the 6-Hz test is considered a model for therapy-resistant partial seizures. The ability of a compound to prevent or delay the onset of seizures in these models provides an indication of its potential anticonvulsant efficacy.
While no specific in vivo data for this compound has been published, related amide-containing structures have demonstrated activity in these models. The efficacy of such compounds is often dose-dependent.
Table 5: Hypothetical Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Animal | Endpoint | Hypothetical ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse | Protection from tonic hindlimb extension | 25 - 50 |
| 6-Hz Psychomotor Seizure (32 mA) | Mouse | Protection from seizure activity | 30 - 60 |
This table presents hypothetical efficacy data to illustrate the expected outcomes from such preclinical studies.
Behavioral Phenotyping in Animal Models
There is no available data from in silico or in vitro studies that would suggest any central nervous system (CNS) activity for this compound. Consequently, no behavioral phenotyping studies in animal models have been found.
Pharmacokinetic Characterization in Animal Species
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is absent from the scientific literature. Key pharmacokinetic parameters such as bioavailability, plasma half-life, clearance rate, and volume of distribution have not been reported for any animal species.
Without primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research into this compound is necessary for any of its potential biological activities to be understood and reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation for N 1 3 Fluorophenyl Ethyl Butanamide Derivatives
Systematic Modification of the Butanamide Moiety and its Impact on Activity
The butanamide moiety of N-[1-(3-fluorophenyl)ethyl]butanamide presents a key region for modification to probe its influence on biological activity. The length, branching, and saturation of the acyl chain can significantly affect the compound's interaction with its biological target and its pharmacokinetic profile.
Acyl Chain Length: The length of the n-alkanoyl chain can modulate the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and bind to hydrophobic pockets within a target protein. Studies on related N-acyl phenylethylamines suggest that there is often an optimal chain length for activity. Shorter chains may not provide sufficient hydrophobic interactions, while excessively long chains can lead to decreased solubility and non-specific binding. nih.govresearchgate.net
For instance, a hypothetical series of N-[1-(3-fluorophenyl)ethyl]alkanamides could exhibit a parabolic relationship between acyl chain length and biological activity.
Interactive Data Table: Impact of Acyl Chain Length on Biological Activity
| Compound | Acyl Chain | Relative Potency (%) |
| 1 | Ethanamide (C2) | 45 |
| 2 | Propanamide (C3) | 78 |
| 3 | Butanamide (C4) | 100 |
| 4 | Pentanamide (C5) | 85 |
| 5 | Hexanamide (C6) | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of optimal acyl chain length based on general findings in medicinal chemistry. nih.govresearchgate.net
Chain Branching and Unsaturation: Introducing branching (e.g., isobutanamide) or unsaturation (e.g., butenamide) into the acyl moiety can impose steric constraints and alter the conformation of the molecule. This can lead to enhanced selectivity for a particular receptor subtype by preventing binding to off-target sites with different spatial requirements. nih.gov
Role of the 3-Fluorophenyl Substituent in Target Interactions and Potency
The 3-fluorophenyl group is a critical pharmacophoric element. The fluorine atom, despite its minimal steric bulk (similar to a hydrogen atom), exerts a powerful influence on the molecule's electronic properties and metabolic stability. nih.govtandfonline.com
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring can create a dipole moment and alter the pKa of nearby functional groups. This can influence hydrogen bonding capabilities and electrostatic interactions with the target protein. benthamscience.com The meta-position of the fluorine in this compound is significant as it can affect the electron distribution of the aromatic ring, which may be crucial for π-π stacking or other non-covalent interactions with the receptor. researchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing a fluorine atom on the phenyl ring can block sites of potential oxidative metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov
Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within the binding pocket of a receptor. researchgate.net Depending on the topology of the binding site, the fluorine atom can act as a hydrogen bond acceptor. nih.gov
Influence of Chiral Centers on Stereoselectivity and Pharmacological Profile
The presence of a chiral center at the ethylamine (B1201723) bridge of this compound means that it can exist as two enantiomers, (R)- and (S)-N-[1-(3-fluorophenyl)ethyl]butanamide. Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.govmdpi.com
One enantiomer may fit optimally into the binding site of a receptor, leading to a potent agonist or antagonist effect, while the other enantiomer may have significantly lower affinity or even interact with a different target altogether. nih.gov The differential activity of enantiomers underscores the importance of synthesizing and testing optically pure compounds. mdpi.com
Hypothetical Data Table: Stereoselectivity of this compound Enantiomers
| Enantiomer | Receptor Binding Affinity (Ki, nM) |
| (R)-enantiomer | 15 |
| (S)-enantiomer | 250 |
| Racemic mixture | 85 |
Note: This data is hypothetical and illustrates the common observation of differential binding affinities between enantiomers. nih.govmdpi.com
The synthesis of single-enantiomer drugs is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture. walisongo.ac.id
Correlation between Molecular Features and Biological Activity (e.g., lipophilicity, electronic effects, steric hindrance)
Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For derivatives of this compound, key molecular features influencing activity include:
Lipophilicity (logP): This parameter is crucial for membrane permeability and binding to hydrophobic pockets. As discussed, the acyl chain length is a primary determinant of lipophilicity. acs.orgresearchgate.net Fluorine substitution can also increase lipophilicity. benthamscience.com
Steric Hindrance: The size and shape of substituents, as described by Taft's steric parameter (Es), can impact how well a molecule fits into a binding site. Steric hindrance can be used to improve selectivity. nih.govmdpi.com
A Hansch analysis, a classic QSAR approach, could be represented by the following general equation for a series of this compound derivatives:
log(1/C) = k₁logP - k₂(logP)² + k₃σ + k₄Es + k₅
Where C is the concentration required to produce a defined biological effect, and k₁, k₂, k₃, k₄, and k₅ are constants derived from regression analysis.
Design Principles for Lead Optimization
Based on the SAR and SPR insights, several design principles can be formulated for the lead optimization of this compound derivatives to enhance their therapeutic potential: patsnap.comspirochem.com
Fine-tuning Lipophilicity: Systematically modify the butanamide moiety to achieve an optimal logP for the desired balance of solubility, permeability, and target affinity.
Exploring Phenyl Ring Substitutions: While the 3-fluoro substituent is a key feature, exploring other substitutions or disubstitution patterns on the phenyl ring could further enhance potency or modulate selectivity.
Stereochemical Optimization: If one enantiomer is significantly more active, efforts should focus on the stereoselective synthesis of that isomer to maximize efficacy and minimize potential off-target effects from the less active enantiomer. mdpi.com
Bioisosteric Replacement: Consider replacing the butanamide group with other bioisosteric functionalities (e.g., sulfonamide, reversed amide) to explore different hydrogen bonding patterns and improve metabolic stability.
Conformational Constraint: Introduce cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, which can increase potency and selectivity. nih.gov
Through a careful and iterative process of design, synthesis, and biological evaluation guided by these principles, it is possible to transform a promising lead compound like this compound into a clinical candidate with an improved pharmacological profile. danaher.comvichemchemie.com
Future Directions and Translational Research Potential
Development of Novel Analogs with Enhanced Efficacy and Selectivity
The development of novel analogs based on the N-[1-(3-fluorophenyl)ethyl]butanamide scaffold is a primary avenue for enhancing therapeutic efficacy and target selectivity. The core strategy involves systematic structural modifications to optimize interactions with biological targets and improve pharmacokinetic properties.
Key approaches in analog development include:
Scaffold Modification: Altering the core butanamide structure can lead to entirely new classes of compounds with potentially different biological activities. This can involve techniques like ring-opening or cyclization strategies to create novel scaffolds. mdpi.com For instance, research on N1-hydroxy-N4-phenylbutanediamide has shown that its scaffold is a promising starting point for structural modifications to increase potency and specificity. mdpi.com
Substituent Variation: Introducing or modifying substituents on the fluorophenyl ring and the ethylbutanamide side chain can fine-tune the molecule's electronic and steric properties. This allows for a deeper understanding of structure-activity relationships (SAR). The introduction of aryl or heterocyclic rings as terminal substituents has been used to probe the hydrophobic groove subsite within the CB1 cannabinoid receptor in the development of anandamide (B1667382) analogs. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's metabolic stability, bioavailability, or reduce off-target effects. For example, replacing a piperazine (B1678402) ring with a bioisosteric pyrrolidin-3-amine moiety has been explored in the synthesis of alaninamide derivatives. nih.gov
These synthetic efforts aim to identify lead compounds with superior performance characteristics compared to the parent molecule, paving the way for preclinical development.
Exploration of Multi-Target Activity and Polypharmacology
The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction in drug discovery as a way to address complex diseases. Compounds derived from the this compound class may exert their effects by interacting with multiple biological targets simultaneously.
Future research should focus on:
Broad-Spectrum Screening: Testing novel analogs against a wide array of receptors, enzymes, and ion channels to identify any multi-target activity. For example, the butanamide derivative S 19812 was identified as a dual inhibitor of cyclooxygenase and 5-lipoxygenase pathways, making it a promising agent for treating pain and inflammation. nih.gov
Target Deconvolution: For compounds that exhibit a desirable phenotypic effect, identifying the specific combination of targets responsible for this action is crucial. This can lead to a more holistic understanding of the compound's mechanism of action.
Therapeutic Applications in Complex Diseases: Multi-target drugs are particularly relevant for diseases like cancer, neurodegenerative disorders, and inflammatory conditions, where multiple pathways are dysregulated. Research into N-hydroxybutanamide derivatives has identified compounds with inhibitory effects on multiple matrix metalloproteinases (MMPs) that are involved in tumor invasion and metastasis. mdpi.com
By embracing a polypharmacological approach, researchers can potentially develop more effective therapies for complex multifactorial diseases.
Application of Artificial Intelligence and Machine Learning in Butanamide Drug Discovery
Key applications of AI and ML in this context include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for this compound analogs. nih.gov
Virtual Screening and Hit Identification: ML models can rapidly screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific target, significantly reducing the time and cost of initial screening. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties from the ground up. nih.govnih.gov These models can generate novel butanamide derivatives that are predicted to have high potency, selectivity, and favorable drug-like properties.
Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with a higher likelihood of success in clinical trials. nih.govmdpi.com
The integration of AI and ML into the drug discovery pipeline for butanamide compounds promises to enhance efficiency, reduce failure rates, and ultimately, expedite the delivery of new medicines. astrazeneca.com
| Application Area | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing biological data to identify novel therapeutic targets. nih.gov | Discovery of new therapeutic indications for butanamide analogs. |
| Virtual Screening | Computationally screening large compound libraries to find potential hits. mdpi.com | Accelerated hit identification and reduced screening costs. |
| De Novo Design | Generating novel molecular structures with desired properties. nih.govnih.gov | Creation of highly optimized and patentable butanamide derivatives. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. mdpi.com | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
Challenges and Opportunities in the Academic Research of this compound Class Compounds
Academic research plays a pivotal role in exploring the fundamental science and therapeutic potential of novel chemical entities like this compound. However, this endeavor is not without its challenges and opportunities.
Challenges:
Resource Constraints: Academic labs often have limited resources for high-throughput screening, advanced computational infrastructure, and expensive preclinical studies.
Synthesis Complexity: The synthesis of novel analogs can be complex and time-consuming, requiring specialized expertise in organic chemistry.
Translational Gap: Bridging the gap between a promising discovery in an academic lab and a viable drug candidate for commercial development is a significant hurdle, often referred to as the "valley of death."
Opportunities:
Collaborative Research: Partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) can provide access to resources and expertise that may not be available in a single lab.
Focus on Niche Therapeutic Areas: Academic research can explore the potential of butanamide analogs in rare or neglected diseases that may be of lower priority for large pharmaceutical companies.
Development of Innovative Methodologies: Academic labs are often at the forefront of developing new synthetic methods, screening assays, and computational tools that can benefit the broader drug discovery community.
Open Science Initiatives: Sharing data and research findings through open science platforms can foster collaboration and accelerate the pace of discovery.
By strategically navigating these challenges and leveraging the available opportunities, academic researchers can make significant contributions to understanding and exploiting the therapeutic potential of the this compound class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
